4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
4-(2-Hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinone derivative characterized by a bicyclic structure combining a benzene ring fused with a six-membered oxazinone ring. The compound features a 2-hydroxyethyl substituent at the 4-position, which influences its physicochemical properties, such as solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYIPVLLUOYQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, a compound belonging to the benzoxazine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
- CAS Number : 214217-66-0
Antioxidant Properties
Research indicates that compounds in the benzoxazine class exhibit significant antioxidant activity. For instance, studies have demonstrated that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. In vitro studies reveal that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects. In animal models of neurodegenerative diseases, this compound demonstrated the ability to reduce neuronal apoptosis and improve cognitive function. The proposed mechanism includes modulation of neuroinflammatory responses and enhancement of neurotrophic factors .
Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a strong correlation between concentration and antioxidant activity, with IC50 values comparable to established antioxidants like ascorbic acid.
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 60 |
| 100 | 80 | 85 |
Study 2: Antimicrobial Activity
In a controlled laboratory setting, the antimicrobial efficacy was evaluated against multiple pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl group in the structure facilitates electron donation to free radicals.
- Antimicrobial Mechanism : Disruption of cellular membranes and inhibition of key metabolic enzymes are likely pathways through which antimicrobial activity is exerted.
- Neuroprotective Mechanism : Modulation of inflammatory cytokines and enhancement of synaptic plasticity contribute to its neuroprotective effects.
Scientific Research Applications
Biological Applications
Allelochemical Properties : HBOA has been identified as an allelochemical, which plays a role in plant interactions. It can inhibit the growth of certain plants by affecting their metabolic pathways. This property is valuable in agricultural research for developing natural herbicides .
Cell Culture Buffering Agent : The compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This is crucial for experiments requiring stable pH conditions .
Material Science
Thermosetting Resins : HBOA is incorporated into thermosetting resins due to its ability to undergo polymerization upon heating. This application is significant in the production of durable materials used in coatings and composites.
Adhesives and Sealants : The compound’s adhesive properties make it suitable for use in sealants and adhesives, particularly in environments requiring moisture resistance and durability.
Case Study 1: Allelopathic Effects on Plant Growth
In a study examining the allelopathic effects of HBOA on Lactuca sativa (lettuce), researchers found that the compound significantly inhibited seed germination and root elongation at concentrations above 100 µM. This suggests potential applications in developing eco-friendly herbicides .
Case Study 2: pH Stability in Cell Cultures
A comparative study evaluated the effectiveness of HBOA as a buffering agent against traditional buffers like MOPS and HEPES. Results indicated that HBOA maintained pH stability more effectively under varying temperature conditions, making it a promising candidate for cell culture applications .
Case Study 3: Development of Thermosetting Resins
Research into the polymerization behavior of HBOA revealed its potential as a key component in thermosetting resins. When combined with hardeners, HBOA demonstrated enhanced thermal stability and mechanical properties, suggesting its utility in high-performance materials .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The lactam ring undergoes substitution at reactive positions (e.g., C-3 or C-2):
Example :
Treatment with POCl₃ in DMF generates an electrophilic intermediate, enabling formylation or chlorination at C-3 .
Cyclocondensation Reactions
The hydroxyethyl side chain participates in cyclization to form fused heterocycles:
Mechanistic Insight :
The hydroxyethyl group acts as a leaving group or participates in intramolecular nucleophilic attack, forming 5–7 membered fused rings .
Photoredox Functionalization
Under visible-light catalysis, the compound undergoes C–H functionalization:
| Reaction Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Indoles | 9,10-Phenanthrenedione | Friedel-Crafts adducts | 70–85% | |
| Pyrroles | Zn(OTf)₂ | Alkylated benzoxazinones | 65–78% |
Mechanism :
-
Light excitation generates a radical cation intermediate (via SET), followed by α-amino radical formation and oxidation to an iminium ion.
-
Nucleophilic attack by indole/pyrrole yields alkylated products .
Oxidation and Side-Chain Modifications
The hydroxyethyl group undergoes oxidation or derivatization:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation to ketone | KMnO₄ or CrO₃ | 4-(2-Ketoethyl) derivative | Requires acidic conditions |
| Esterification | AcCl, pyridine | Acetylated hydroxyethyl derivative | Improves lipophilicity |
Applications :
-
Oxidized derivatives show enhanced bioactivity in receptor-binding studies.
Ring-Opening Reactions
The lactam ring opens under acidic or basic conditions:
| Conditions | Nucleophile | Product | Application |
|---|---|---|---|
| HCl/MeOH | Methanol | 2-Aminophenol ether derivatives | Intermediate for analogs |
| NaOH/H₂O | Water | Hydrolyzed amide products | Degradation studies |
Example :
Methanolysis yields 2-(2-hydroxyethylamino)phenol derivatives, useful for synthesizing analogs .
Biological Relevance
Comparison with Similar Compounds
Structural Classification
Benzoxazinoids are classified into three major groups based on their substituents and oxidation states (Table 1): Table 1: Structural Classification of Key Benzoxazinoids
Key Structural Differences
- Hydroxyethyl vs. Hydroxamic Acid Groups : The target compound’s 2-hydroxyethyl group enhances hydrophilicity compared to DIBOA and DIMBOA, which have hydroxyl and methoxy groups contributing to stronger hydrogen bonding and metal chelation .
- Lactam vs. Benzoxazolinone: HBOA and BOA lack the hydroxyethyl group but exhibit distinct bioactivity due to lactam ring stability or aromaticity .
Physicochemical and Analytical Data
Table 2: Analytical Properties of Selected Compounds
Preparation Methods
Reaction of 2-Aminophenols with α-Bromo-γ-butyrolactone
One of the most cited and effective synthetic routes to 2-hydroxyethyl-substituted 1,4-benzoxazin-3-ones involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone . This method proceeds via nucleophilic substitution and subsequent ring closure to form the benzoxazinone ring fused with the 2-hydroxyethyl side chain.
Mechanism Overview : The amino group of 2-aminophenol attacks the electrophilic carbon of α-bromo-γ-butyrolactone, displacing bromide and opening the lactone ring. Intramolecular cyclization then yields the benzoxazinone scaffold with the hydroxyethyl substituent at the 4-position.
Reaction Conditions : Typically carried out under reflux in suitable solvents such as ethanol or other polar aprotic solvents to facilitate nucleophilic substitution and ring closure.
Yields and Purity : This method generally provides moderate to good yields of the target compound with high purity after standard purification techniques such as recrystallization or chromatography.
Single-Step Synthesis via 2-Aminophenol and Chloroacetyl Chloride
Another well-established approach is the reaction of 2-aminophenol with chloroacetyl chloride in the presence of aqueous sodium bicarbonate and refluxing methyl isobutyl ketone (MIBK). This reaction forms the benzoxazinone ring in a one-pot process.
Mechanism : The amino group reacts with chloroacetyl chloride to form an amide intermediate, which undergoes intramolecular cyclization with the phenolic hydroxyl to generate the benzoxazinone ring.
Advantages : This method is convenient and commonly used for synthesizing 1,4-benzoxazin-3-ones, including derivatives with hydroxyethyl substituents if the chloroacetyl chloride is replaced or modified accordingly.
Limitations : The method is more general for benzoxazinone synthesis and may require further functional group transformations to introduce the 2-hydroxyethyl substituent specifically.
Reduction of Nitro Ethers Followed by Alkylation
A multi-step process involves the preparation of nitro ethers via alkylation of potassium nitrophenoxides with 2-bromoesters, followed by reduction using iron/acetic acid or zinc/ammonium chloride to yield benzoxazinones.
Application : This method can be adapted to introduce hydroxyethyl groups by selecting appropriate 2-bromoesters bearing hydroxyethyl moieties.
Yield and Selectivity : Moderate yields are reported, with selectivity depending on the reduction conditions and the nature of the substituents.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Reaction with α-bromo-γ-butyrolactone | 2-Aminophenol + α-bromo-γ-butyrolactone | Reflux in ethanol or polar solvents | Direct introduction of 2-hydroxyethyl group; straightforward | Requires handling of bromolactone; moderate yields | Moderate to good |
| Single-step with chloroacetyl chloride | 2-Aminophenol + chloroacetyl chloride | Reflux in MIBK with NaHCO3 | Convenient, one-step synthesis of benzoxazinone core | May need further modification for hydroxyethyl substituent | Good |
| Reduction of nitro ethers | Potassium nitrophenoxides + 2-bromoester | Fe/AcOH or Zn/NH4Cl reduction | Allows functional group diversity | Multi-step; moderate yields | Moderate |
| Cyclocondensation with hydrazones | Benzoxazinone intermediates + hydrazones | Phase transfer catalysis (PTC) | Access to fused heterocycles | More complex; not direct for hydroxyethyl derivative | Variable |
Research Findings and Notes
The reaction of 2-aminophenol with α-bromo-γ-butyrolactone is recognized as a reliable method to prepare 2-hydroxyethyl-substituted benzoxazinones, including the target compound.
The single-step reaction of 2-aminophenol with chloroacetyl chloride is a foundational method for benzoxazinone synthesis but may require additional steps to introduce the hydroxyethyl group specifically.
Reduction of nitro ethers provides an alternative synthetic route that can be tailored for hydroxyethyl substitution by choosing appropriate alkylating agents.
The choice of solvent, temperature, and reaction time critically influences yield and purity. For example, refluxing in ethanol or MIBK is common to promote cyclization and substitution reactions efficiently.
Spectroscopic analyses such as NMR, IR, and mass spectrometry are essential for confirming the structure of the synthesized compound, particularly to verify the presence and position of the hydroxyethyl substituent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of precursors like o-aminophenol derivatives with carbonyl-containing reagents. For example, condensation of 2-hydroxyethylamine with substituted benzoxazinone precursors under acidic or basic conditions can yield the target compound. Reaction optimization includes temperature control (e.g., reflux in ethanol at 80°C) and catalyst selection (e.g., p-toluenesulfonic acid for cyclization efficiency). Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity .
- Key Considerations : Impurities often arise from incomplete cyclization; monitoring via TLC or HPLC is critical.
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl protons at δ 4.8–5.2 ppm, benzoxazinone carbonyl at ~170 ppm).
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond angles and dihedral angles critical for stability. For example, intramolecular hydrogen bonds between the hydroxyl group and carbonyl oxygen enhance rigidity .
- Validation : Cross-validate with IR (C=O stretch at ~1650 cm⁻¹) and mass spectrometry (molecular ion peak matching theoretical mass).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280, P305+P351+P338).
- Ventilation : Work in fume hoods to avoid inhalation (P261, P271).
- Storage : Keep in airtight containers at 2–8°C to prevent degradation (P233, P403) .
Advanced Research Questions
Q. How does this compound inhibit human topoisomerase I, and what distinguishes catalytic inhibition from poisoning effects?
- Mechanistic Insights :
- Catalytic Inhibition : Derivatives like BONC-001 (IC₅₀: 8.34 mM) block enzyme-substrate binding without stabilizing DNA-enzyme complexes, as shown by electrophoretic mobility shift assays (EMSA).
- Poisoning : Compounds like BONC-013 (IC₅₀: 0.0006 mM) stabilize topoisomerase I-DNA cleavage complexes, inducing DNA damage. This is confirmed via DNA relaxation assays and T4 DNA ligase-based intercalation tests .
- Experimental Design : Compare dose-response curves for catalytic vs. poisoning effects using recombinant topoisomerase I and plasmid DNA substrates.
Q. What structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- SAR Strategies :
- Hydroxyl Group : The 2-hydroxyethyl moiety improves solubility but may reduce membrane permeability; acetylation or PEGylation balances hydrophilicity.
- Ring Substitutions : Electron-withdrawing groups (e.g., Cl at position 6) increase topoisomerase I binding affinity, as seen in ethyl 6-chloro derivatives .
- Validation : Use cytotoxicity assays (e.g., MTT on cancer cell lines) and computational docking (AutoDock Vina) to predict binding modes.
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Analytical Approaches :
- Assay Standardization : Control variables like enzyme purity (≥95% by SDS-PAGE) and buffer conditions (e.g., pH 7.4 vs. 8.0).
- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., camptothecin for topoisomerase I).
- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers or confounding factors (e.g., solvent DMSO concentrations >1% may inhibit enzyme activity) .
Methodological Challenges & Solutions
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
- Process Optimization :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency.
- Flow Chemistry : Continuous-flow reactors reduce side reactions and improve scalability .
- Yield Tracking : Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring.
Q. How do researchers validate the absence of intercalation in DNA-binding studies?
- Experimental Techniques :
- Ethidium Displacement Assay : Measure fluorescence quenching of ethidium bromide-DNA complexes; no reduction indicates non-intercalative binding.
- Circular Dichroism (CD) : Monitor DNA conformational changes; intercalators cause significant shifts in CD spectra, while non-intercalators show minimal effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
